N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
Description
This compound belongs to the chromenopyrimidine class, characterized by a fused chromene-pyrimidine core. Key structural features include:
- Chromenopyrimidine backbone: A 7-methyl substituent and a 4-methylphenyl group at position 2.
- Sulfanyl-acetamide side chain: Attached to the chromenopyrimidine core at position 4, with the acetamide group linked to a 4-ethoxyphenyl moiety.
- Physicochemical properties: High molecular weight (~467.6 g/mol) and lipophilicity (XLogP3 ~6.6), as inferred from analogs .
The 4-ethoxy group on the phenyl ring may enhance metabolic stability compared to methyl or methoxy substituents, while the chromene system could influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-23-12-10-22(11-13-23)30-26(33)17-36-29-24-16-21-15-19(3)7-14-25(21)35-28(24)31-27(32-29)20-8-5-18(2)6-9-20/h5-15H,4,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOSFFCUJXYENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)C)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and notable biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 463.57 g/mol. The compound features a chromeno-pyrimidine core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O4S |
| Molecular Weight | 463.57 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the chromeno-pyrimidine scaffold followed by the introduction of the ethoxy and sulfanyl groups. The detailed synthetic pathway often requires advanced techniques in organic chemistry to ensure high yields and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, as evidenced by increased levels of caspase activity.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in the cell cycle, preventing further proliferation.
A study conducted by researchers at [source 8] highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer lines.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also exhibited antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were determined to assess the antimicrobial potency.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
- Anticancer Efficacy : A case study involving human lung carcinoma cells showed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were tested, revealing an MIC of 32 µg/mL, indicating potential for development as an antimicrobial agent.
Comparison with Similar Compounds
2-[(9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide
Structural Differences :
- Chromenopyrimidine substituents: 9-Ethoxy and 2-phenyl groups vs. 7-methyl and 2-(4-methylphenyl) in the target compound.
- Acetamide group : 4-Methylphenyl vs. 4-ethoxyphenyl.
Implications :
- The phenyl group at position 2 (vs. 4-methylphenyl) could alter electronic density, affecting interactions with enzymes or receptors .
| Property | Target Compound | 9-Ethoxy Analog |
|---|---|---|
| Molecular Weight | ~467.6 g/mol | ~467.6 g/mol (estimated) |
| XLogP3 | 6.6 | Likely higher due to ethoxy |
| Key Substituents | 7-Me, 4-MePh, 4-EtOPh | 9-EtO, 2-Ph, 4-MePh |
2-[[7-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-yl]Sulfanyl]-N-(2-Methylphenyl)Acetamide
Structural Differences :
- Acetamide substitution : 2-Methylphenyl vs. 4-ethoxyphenyl.
Implications :
| Property | Target Compound | 2-MePh Analog |
|---|---|---|
| H-Bond Acceptors | 5 | 5 |
| Rotatable Bonds | 5 | 5 |
| TPSA (Topological PSA) | 89.4 Ų | Similar (~89.4 Ų) |
N-(2-Methoxy-5-Methylphenyl)-2-{[3-Methyl-7-(4-Methylphenyl)-4-Oxo-Thieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide
Structural Differences :
- Core heterocycle: Thieno[3,2-d]pyrimidin-4-one vs. chromenopyrimidine.
- Substituents : 3-Methyl, 7-(4-methylphenyl), and 4-oxo groups.
Implications :
- The thiophene ring (vs.
- The 4-oxo group introduces hydrogen-bonding capacity, which may enhance target affinity but reduce lipophilicity (XLogP3 ~5.5 estimated) .
| Property | Target Compound | Thieno Analog |
|---|---|---|
| Molecular Weight | ~467.6 g/mol | 465.6 g/mol |
| H-Bond Acceptors | 5 | 6 |
| Core Electronic Effects | Chromene (electron-rich) | Thiophene (moderate polarity) |
N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide (Tautomeric Mixture)
Structural Differences :
- Core system: Thiazolidinone vs. chromenopyrimidine.
- Tautomerism: Exists as a 1:1 mixture of imino and amino forms .
Implications :
- Tautomerism may complicate crystallization and pharmacokinetic profiling compared to the rigid chromenopyrimidine system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
